molecular formula C19H17NO4 B1423859 Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate CAS No. 866142-72-5

Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate

Cat. No. B1423859
CAS RN: 866142-72-5
M. Wt: 323.3 g/mol
InChI Key: SKXNJJNHQHIVNP-UHFFFAOYSA-N
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Description

“Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate” is a chemical compound with the molecular formula C19H17NO4 . It is a derivative of pyridineacetic acid .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C19H17NO4. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a naphthylmethyl group and an acetate group .

Scientific Research Applications

Synthesis and Chemical Analysis

A short and efficient synthesis process has been developed for 1-(1,2-dihydro-4-hydroxy-1-phenyl-2-oxo-1,8-naphthyridin-3-yl)-pyrrolidinium hydroxide, which involves the use of a compound similar to Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate. This methodology has proven beneficial in creating radiolabelled versions of the compound, essential for biochemical studies and drug development (Duelfer & Gala, 1991).

The crystal and molecular structure of a compound closely related to Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate has been studied using X-ray diffraction. This structural analysis is crucial for understanding the chemical behavior and potential applications of the compound (Makaev et al., 2006).

Biochemical and Pharmacological Applications

Compounds structurally similar to Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate have been investigated for their analgesic properties. Alterations in the pyridine moiety of the molecule, such as the displacement of the methyl group, have shown potential in optimizing the biological properties of these compounds, indicating a scope for developing new therapeutic agents (Ukrainets et al., 2015).

In another study, derivatives of 1,3,4-oxadiazoles structurally related to Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate were synthesized and assessed for their antioxidant and antibacterial activities. This research highlights the potential of these compounds in creating new antioxidant agents and antibacterial drugs (Soumya & Rajitha, 2015).

properties

IUPAC Name

methyl 2-[4-hydroxy-1-(naphthalen-1-ylmethyl)-2-oxopyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-24-18(22)11-16-17(21)9-10-20(19(16)23)12-14-7-4-6-13-5-2-3-8-15(13)14/h2-10,21H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXNJJNHQHIVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate
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Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate
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Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate
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Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate
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Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate
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Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate

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